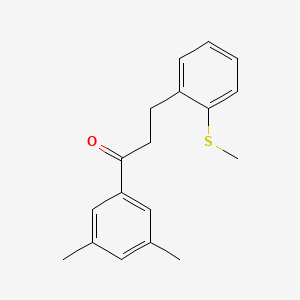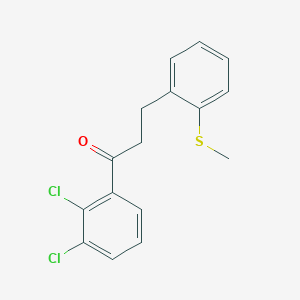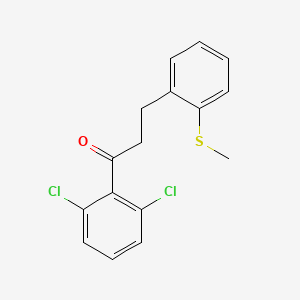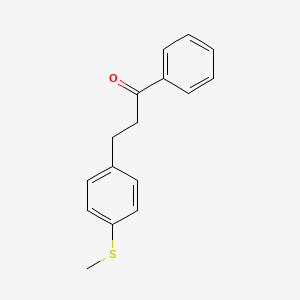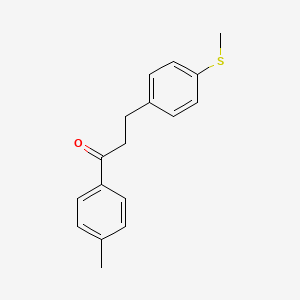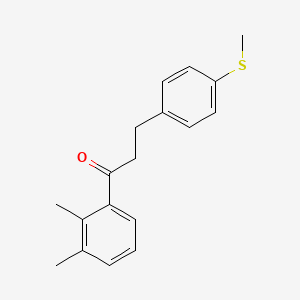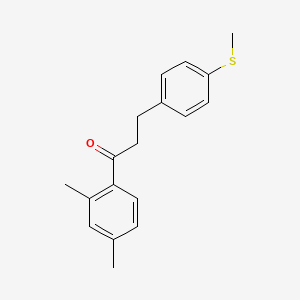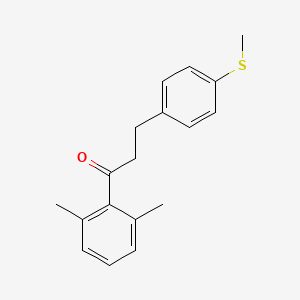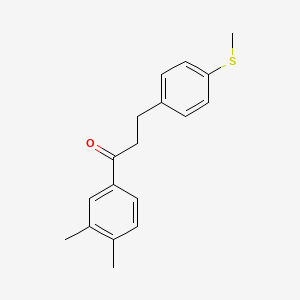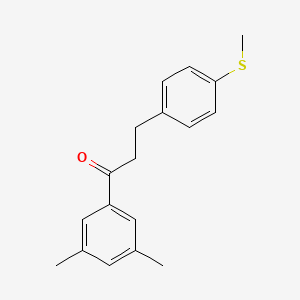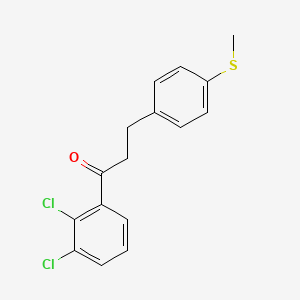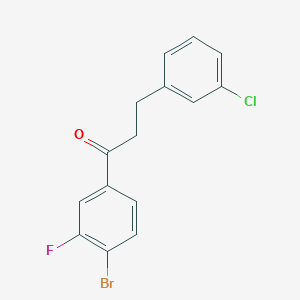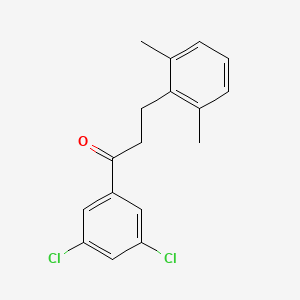
1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one, also known as 3,5-dichloro-2,6-dimethylphenyl propan-1-one, is a chemical compound of the class of organic compounds known as phenylpropanones. It is a colorless to pale yellow solid with a molecular formula of C13H13Cl2O and a molecular weight of 260.15 g/mol. This compound has a wide range of applications in the scientific field and is used as a synthetic intermediate for the production of various chemicals and pharmaceuticals.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
A study by (Jasinski et al., 2007) explored the molecular structure of a closely related compound, demonstrating the angles and conformations between different phenyl groups. This type of research is vital for understanding molecular interactions and structural properties, which are fundamental in materials science and molecular design.
Polymer Synthesis
(Percec & Wang, 1990) discussed the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using phase transfer catalyzed polymerization. The chemical structure of the compound could potentially play a role in similar polymerization processes, contributing to the development of new polymeric materials.
Pharmacological Research Tool
Research by (Croston et al., 2002) identified a compound structurally similar to 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one as a nonpeptidic agonist of the urotensin-II receptor. Compounds like this can serve as valuable tools in pharmacological research, helping to understand receptor mechanisms and potentially leading to new drug discoveries.
Organic Synthesis and Derivatization
The work by (Borgarelli et al., 2022) on the synthesis and derivatization of a 1,4-dihydropyridine scaffold highlights the utility of similar compounds in organic synthesis. The unique properties of such compounds allow for versatile reactions and the creation of diverse chemical structures.
Molecular Complexes and Photonic Materials
(Toda et al., 1985) studied the structures of molecular complexes involving compounds with similar structures. Understanding these interactions is crucial in the development of advanced materials, including photonic materials for applications in optics and electronics.
Catalysis in Polymer Chemistry
(Wei et al., 1991) researched the preparation of telechelics by oxidative coupling polymerization, involving compounds with phenyl groups similar to the one . Such research contributes to the field of catalysis in polymer chemistry, enabling the creation of new polymers with specific properties.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHHSWQLAHFQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644812 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
CAS RN |
898755-26-5 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

